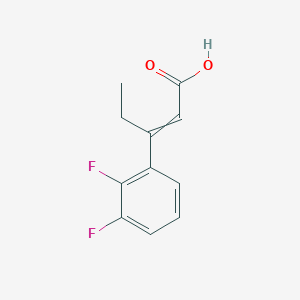
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is a chemical compound with the molecular formula C13H18O4. It is also known as tert-butyl 2-formyl-4-methylphenyl carbonate. This compound is an ester derivative of carbonic acid and is characterized by the presence of a tert-butyl group and a formyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester typically involves the reaction of 2-formyl-4-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: 2-carboxy-4-methylphenyl carbonate
Reduction: 2-hydroxymethyl-4-methylphenyl carbonate
Substitution: Depending on the nucleophile, products such as tert-butyl 2-amino-4-methylphenyl carbonate or tert-butyl 2-alkoxy-4-methylphenyl carbonate
Applications De Recherche Scientifique
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is primarily related to its ability to undergo hydrolysis, releasing the active formyl and phenyl groups. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in drug delivery, the ester linkage can be hydrolyzed by esterases, releasing the active drug molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl 4-methylphenyl carbonate
- tert-Butyl 2-hydroxy-4-methylphenyl carbonate
Uniqueness
Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is unique due to the presence of both a formyl group and a tert-butyl ester group on the phenyl ring
Propriétés
Numéro CAS |
828933-84-2 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
tert-butyl (2-formyl-4-methylphenyl) carbonate |
InChI |
InChI=1S/C13H16O4/c1-9-5-6-11(10(7-9)8-14)16-12(15)17-13(2,3)4/h5-8H,1-4H3 |
Clé InChI |
PUHDQIXNJHXZFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
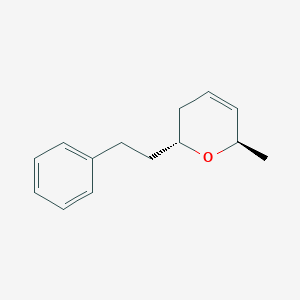
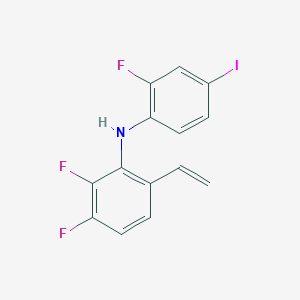

![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
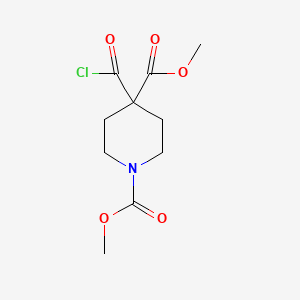

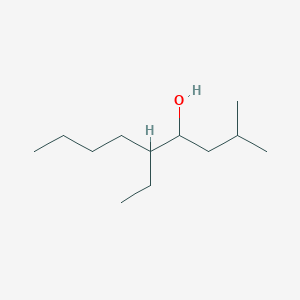
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
